2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a dibenzazepine core linked to an isoindole-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Dibenzazepine Core: This can be achieved through the cyclization of appropriate biphenyl precursors under acidic or basic conditions.
Attachment of the Isoindole-Dione Moiety: This step involves the reaction of the dibenzazepine derivative with phthalic anhydride under conditions that promote the formation of the isoindole-dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dibenzazepine core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole-dione moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The dibenzazepine core is known for its activity in central nervous system (CNS) applications.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as antidepressants, antipsychotics, and anticonvulsants. The isoindole-dione moiety could contribute to the compound’s pharmacological profile.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets could include serotonin or dopamine receptors, and the pathways involved might be related to neurotransmission or signal transduction.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenz[b,f]azepine: This compound shares the dibenzazepine core but lacks the isoindole-dione moiety.
Phthalimide: This compound contains the isoindole-dione structure but does not have the dibenzazepine core.
Uniqueness
The uniqueness of 2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione lies in its combination of the dibenzazepine and isoindole-dione structures
Properties
Molecular Formula |
C25H20N2O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1-oxopropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H20N2O3/c1-16(26-24(29)19-10-4-5-11-20(19)25(26)30)23(28)27-21-12-6-2-8-17(21)14-15-18-9-3-7-13-22(18)27/h2-13,16H,14-15H2,1H3 |
InChI Key |
NWCPHIHKFFVVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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